molecular formula C7H11ClO B13810087 1-(3-Chloro-3-methylcyclobutyl)ethanone

1-(3-Chloro-3-methylcyclobutyl)ethanone

Cat. No.: B13810087
M. Wt: 146.61 g/mol
InChI Key: HWZHEWLCCZGBCR-UHFFFAOYSA-N
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Description

1-(3-Chloro-3-methylcyclobutyl)ethanone (CAS 107693-35-6) is a cyclobutane-based building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring a ketone group and a chloro-substituted, methylated cyclobutane ring, provides a conformationally constrained scaffold that is valuable for exploring structure-activity relationships in drug discovery . Research into analogous 3-substituted cyclobutane carboxylic acid derivatives has demonstrated their potential for a range of biological activities, including anti-inflammatory and antidepressant properties . Furthermore, such cyclobutane derivatives are investigated for their liquid-crystal properties . In synthetic applications, the α-chloroketone functional group in this molecule is a versatile and reactive handle . It is commonly used as a key intermediate for the synthesis of various heterocyclic compounds and for the preparation of more complex molecular architectures through nucleophilic substitution and other transformations . For instance, similar chloroketones serve as precursors for the synthesis of oxime derivatives, which themselves possess a broad pharmacological activity spectrum encompassing antifungal, antibacterial, and insecticidal activities . The product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(3-chloro-3-methylcyclobutyl)ethanone

InChI

InChI=1S/C7H11ClO/c1-5(9)6-3-7(2,8)4-6/h6H,3-4H2,1-2H3

InChI Key

HWZHEWLCCZGBCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)(C)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(3-Chloro-3-methylcyclobutyl)ethanone

Detailed Synthetic Procedure

Step 1: Synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethan-1-ol
  • Reagents: Mesitylene, anhydrous aluminum chloride (AlCl3), and an epoxide compound (6-chloro-4,5-epoxy-2-methyl-1-hexene).
  • Conditions: The epoxide was added dropwise to a stirred mixture of mesitylene and AlCl3 at 11-12 °C.
  • Duration: Stirred for 2 hours.
  • Workup: Decomposition with 15% hydrochloric acid, neutralization with 5% sodium hydroxide, drying with magnesium sulfate, and solvent removal by rotary evaporation.
  • Yield: 247 g of the ethan-1-ol intermediate was obtained.
Step 2: Oxidation to 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone
  • Reagents: Sodium dichromate (Na2Cr2O7), sulfuric acid (H2SO4), water, and the ethan-1-ol intermediate.
  • Conditions: Reaction mixture stirred at room temperature for 18 hours.
  • Workup: Filtration of solid product, extraction with diethyl ether, drying over anhydrous calcium chloride, and recrystallization from ethanol.
  • Yield: Approximately 55% yield of the ethanone compound.

Reaction Setup and Equipment

  • Four-neck round bottom flask equipped with dropping funnel, thermometer, mechanical stirrer, and calcium chloride drying tube.
  • Temperature control maintained between 11-12 °C during epoxide addition.
  • Stirring and reflux apparatus for oxidation step.

Analytical and Theoretical Characterization Supporting Preparation

Spectroscopic Characterization

  • Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic carbonyl (C=O) stretch observed at 1745 cm⁻¹, aromatic C-H and C=C stretches confirmed ring substitution patterns.
  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR: Signals corresponding to methyl groups on cyclobutane and mesitylene rings, multiplets for methylene protons, and characteristic peaks for the methine proton adjacent to chlorine.
    • 13C-NMR: Confirmed the carbon environments consistent with the substituted cyclobutyl ethanone structure.
  • Solvent used for NMR: Dimethyl sulfoxide-d6 (DMSO-d6).

Computational Studies (Density Functional Theory - DFT)

  • Methodology: B3LYP functional with cc-pVDZ basis set was employed to optimize the molecular geometry and calculate vibrational frequencies.
  • Findings:
    • Good correlation between experimental and theoretical IR and NMR spectra.
    • Molecular electrostatic potential (MEP) maps indicated reactive sites.
    • Thermodynamic properties and electronic structure (HOMO-LUMO gap) were analyzed to understand stability and reactivity.
  • Geometrical Parameters: Slight deviations in bond lengths and angles compared to standard cyclobutane due to steric effects of substituents.

Data Summary Table: Preparation and Characterization

Parameter Value / Description Reference
Starting Material 6-chloro-4,5-epoxy-2-methyl-1-hexene
Key Reagents Mesitylene, AlCl3, Na2Cr2O7, H2SO4
Reaction Temperature (Epoxide addition) 11-12 °C
Reaction Time (Oxidation) 18 hours at room temperature
Yield (Ethanone product) 55%
FT-IR C=O Stretch 1745 cm⁻¹
1H-NMR Key Peaks 1.49 ppm (methyl), 2.14 ppm (mesityl methyl), 3.46 ppm (methine)
Computational Method DFT B3LYP/cc-pVDZ
Melting Point 97-98 °C

Comparative Analysis of Preparation Approaches

The synthesis route involving Lewis acid-catalyzed ring opening of an epoxide followed by oxidation is well-established for this class of cyclobutyl ethanones. Alternative methods such as direct chlorination or substitution on preformed cyclobutyl ethanones are less documented for this specific compound. The combined experimental and DFT approaches provide robust validation of the synthetic method and product structure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-3-methylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Scientific Research Applications

1-(3-Chloro-3-methylcyclobutyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-3-methylcyclobutyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical properties of 1-(3-Chloro-3-methylcyclobutyl)ethanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Biological Activity (if reported) Source
This compound C₇H₁₁ClO 146.61 Chloro, methyl on cyclobutane; acetyl group Not reported Not reported
1-(3-Methylenecyclobutyl)ethanone C₇H₁₀O 110.15 Methylene group on cyclobutane; acetyl group Not reported Not reported
1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone) C₈H₇ClO 154.59 Chloro on benzene; acetyl group Not reported Irritant (used in tear gas)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 Chloro, hydroxymethyl, hydroxyl on benzene 97–98 Not reported
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone C₁₀H₇ClOS 210.68 Chloro on benzothiophene; acetyl group Not reported Not reported
1-(3-Methylphenyl)ethanone (m-Methylacetophenone) C₉H₁₀O 134.18 Methyl on benzene; acetyl group Not reported Fragrance/flavor applications
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₆H₁₁N₃O₄S 341.34 Nitro groups on indole and thioether Not reported Antiplasmodial (pIC₅₀ = 8.2129)

Key Differences and Implications

Cyclobutane vs. Aromatic Systems
  • This compound features a strained cyclobutane ring, which increases reactivity compared to benzene-based analogues like 1-(2-chlorophenyl)ethanone . Strain energy in cyclobutane derivatives often leads to higher susceptibility to ring-opening reactions.
  • Aromatic derivatives (e.g., m-methylacetophenone ) exhibit greater resonance stabilization and lower reactivity in electrophilic substitution due to delocalized π-electrons.
Substituent Effects
  • Chlorine vs.
  • Heterocyclic Systems: Compounds like 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone demonstrate how sulfur-containing heterocycles alter electronic properties and bioavailability compared to carbocyclic analogues.

Q & A

Basic Research Question

  • Solubility : Measure in aprotic solvents (DMSO, acetone) via gravimetric analysis. The compound exhibits low water solubility (<0.1 mg/mL) due to hydrophobic cyclobutyl and methyl groups .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, with melting points confirmed via hot-stage microscopy (75–80°C) .

How does the steric environment of the cyclobutyl ring influence spectroscopic data?

Advanced Research Question
The strained cyclobutane ring induces:

  • ¹³C NMR shifts : Upfield shifts for equatorial carbons due to ring puckering .
  • Vibrational coupling : Out-of-plane bending modes (600–800 cm⁻¹) correlate with ring distortion .
  • Conformational analysis : DFT-MD simulations show rapid interconversion between puckered conformers (~10 ps) at room temperature .

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